molecular formula C22H27N5O4S B11159293 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B11159293
M. Wt: 457.5 g/mol
InChI Key: MGBDMFPBJZEYHU-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide: is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and methyl iodide under basic conditions.

    Synthesis of the Pyrrolidinone Moiety: This involves the cyclization of suitable amines with diketones.

    Coupling Reactions: The final step involves coupling the thiadiazole and pyrrolidinone intermediates with a piperidine derivative using coupling agents like carbodiimides under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone moiety, potentially converting them to alcohols.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it a candidate for drug development.

Medicine:

Industry:

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine and pyrrolidinone moieties can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is unique due to its combination of a thiadiazole ring with a piperidine and pyrrolidinone moiety, which imparts distinct chemical and biological properties not commonly found in simpler compounds.

Properties

Molecular Formula

C22H27N5O4S

Molecular Weight

457.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H27N5O4S/c1-14-3-5-17(6-4-14)27-12-16(11-19(27)28)21(30)26-9-7-15(8-10-26)20(29)23-22-25-24-18(32-22)13-31-2/h3-6,15-16H,7-13H2,1-2H3,(H,23,25,29)

InChI Key

MGBDMFPBJZEYHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4=NN=C(S4)COC

Origin of Product

United States

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